Home > Products > Bioactive Reagents P609 > Dexloxiglumide
Dexloxiglumide - 119817-90-2

Dexloxiglumide

Catalog Number: EVT-267368
CAS Number: 119817-90-2
Molecular Formula: C21H30Cl2N2O5
Molecular Weight: 461.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dexloxiglumide, the (R)-enantiomer of loxiglumide, is a potent and selective antagonist of the CCK1 receptor subtype. [ [] ] It is twice as potent as the racemic compound because the anti-CCK activity is specific to the (R)-form. [ [] ] Dexloxiglumide is a synthetic compound developed for research purposes to investigate the role of CCK1 receptors in various physiological processes. [ [] ] This research primarily focuses on its potential applications within the gastrointestinal system. [ [] ]

Loxiglumide

  • Relevance: Loxiglumide is the racemic mixture from which Dexloxiglumide is derived. Dexloxiglumide, the (R)-enantiomer, exhibits significantly greater potency as a CCK1 receptor antagonist compared to the racemic Loxiglumide or the (S)-enantiomer [].

Spiroglumide

  • Compound Description: Spiroglumide is a selective antagonist of the CCK-B/gastrin receptor subtype []. In vivo studies demonstrate its ability to inhibit pentagastrin-induced acid hypersecretion in rats, indicating its selectivity for the CCK-B receptor subtype over the CCK-A receptor [].
  • Relevance: Spiroglumide serves as a pharmacological tool to differentiate between CCK-A and CCK-B receptor subtypes in vivo, highlighting the selectivity of Dexloxiglumide for the CCK-A receptor [].

Devazepide

  • Compound Description: Devazepide is a potent and selective CCK-A receptor antagonist. Unlike Dexloxiglumide, Devazepide demonstrates irreversible binding to the CCK-A receptor [].
  • Relevance: Devazepide, despite being a potent CCK-A receptor antagonist like Dexloxiglumide, exhibits differences in its pharmacodynamic effects on bile formation. In contrast to Dexloxiglumide, which increases bile flow, Devazepide has been shown to decrease bile flow, potentially increasing the risk of gallstone formation [].

O-demethyl Dexloxiglumide (ODM)

  • Compound Description: O-demethyl Dexloxiglumide (ODM) is a primary metabolite of Dexloxiglumide formed via O-demethylation []. The pharmacokinetics of ODM have been studied in conjunction with Dexloxiglumide, especially in the context of drug-drug interactions with CYP3A4 and CYP2C9 inhibitors [].
  • Relevance: ODM is a direct metabolite of Dexloxiglumide and understanding its formation and pharmacokinetics are crucial for comprehending the overall metabolic profile of Dexloxiglumide [].

Dexloxiglumide Carboxylic Acid (DCA)

  • Compound Description: Dexloxiglumide Carboxylic Acid (DCA) is a primary metabolite of Dexloxiglumide formed by oxidation of the N-(3-methoxypropyl) side chain []. This metabolite has been detected in both plasma and feces [].
  • Relevance: DCA, similar to ODM, provides insight into the metabolic fate of Dexloxiglumide in vivo. The formation of DCA, along with other metabolites, contributes to the understanding of Dexloxiglumide's pharmacokinetic profile [].

JNJ-17156516

  • Compound Description: JNJ-17156516 is a novel, potent, and selective CCK1-receptor antagonist structurally distinct from Dexloxiglumide []. It exhibits high affinity for CCK1 receptors across multiple species and effectively inhibits CCK-8S-induced contractions in guinea pig gallbladder, similar to Dexloxiglumide [].
  • Relevance: JNJ-17156516 serves as a comparative example of a structurally distinct CCK1 receptor antagonist with a similar pharmacological profile to Dexloxiglumide. This comparison highlights the diversity of chemical structures capable of interacting with the CCK1 receptor and potentially exhibiting therapeutic benefits [].
Overview

Dexloxiglumide is a potent cholecystokinin receptor antagonist, specifically targeting the cholecystokinin A receptor. This compound is primarily investigated for its potential therapeutic applications in gastrointestinal disorders, particularly those characterized by excessive gastrointestinal motility and secretion. Dexloxiglumide's ability to modulate gastrointestinal functions positions it as a candidate for treating conditions such as irritable bowel syndrome and other related disorders.

Source and Classification

Dexloxiglumide is a synthetic compound derived from the original structure of glumide, which was modified to enhance its selectivity and efficacy. It falls under the classification of small-molecule drugs, specifically categorized as a cholecystokinin receptor antagonist. The chemical structure of Dexloxiglumide allows it to interact specifically with the cholecystokinin A receptor, inhibiting its action.

Synthesis Analysis

Methods

Dexloxiglumide can be synthesized using various methodologies, including solid-phase synthesis and solution-phase synthesis. The synthesis typically involves the following steps:

  1. Formation of the Core Structure: The initial step involves creating the core structure that mimics the natural ligand of the cholecystokinin receptor.
  2. Protection Strategies: During synthesis, protecting groups are employed to prevent undesired reactions at specific functional groups. Common protecting strategies include the use of t-butyloxycarbonyl (BOC) or fluorenylmethyloxycarbonyl (FMOC) groups.
  3. Coupling Reactions: Peptide coupling reactions are performed to assemble the desired amino acid sequence that characterizes Dexloxiglumide.
  4. Deprotection and Purification: After synthesis, protecting groups are removed, and the compound is purified using techniques such as high-performance liquid chromatography.

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of Dexloxiglumide. The choice of solvents and reagents also plays a critical role in optimizing the synthesis.

Molecular Structure Analysis

Structure

Dexloxiglumide's molecular formula is C₁₈H₁₉N₃O₃S, and its molecular weight is approximately 353.42 g/mol. The structure features a sulfonamide group that contributes to its biological activity.

Data

The three-dimensional conformation of Dexloxiglumide allows it to fit into the binding pocket of the cholecystokinin A receptor effectively, facilitating its antagonistic action.

Chemical Reactions Analysis

Reactions

Dexloxiglumide participates in various chemical reactions during its synthesis, including:

  • Peptide Bond Formation: This reaction is crucial for building the peptide backbone.
  • Deprotection Reactions: Removal of protecting groups occurs through hydrolysis or other chemical means.
  • Purification Reactions: Techniques like crystallization or chromatography are employed to isolate pure Dexloxiglumide from reaction mixtures.

Technical Details

The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and reaction time. Optimization of these parameters is essential for maximizing yield and purity.

Mechanism of Action

Dexloxiglumide exerts its pharmacological effects primarily through competitive antagonism at the cholecystokinin A receptor. By binding to this receptor without activating it, Dexloxiglumide inhibits the physiological effects typically mediated by cholecystokinin, such as:

  • Reduction in Gastric Motility: By blocking cholecystokinin's action, Dexloxiglumide decreases gastric contractions.
  • Decreased Secretion: It also reduces pancreatic enzyme secretion and gallbladder contraction.

Process Data

Clinical studies have shown that administration of Dexloxiglumide results in significant changes in gastrointestinal motility patterns, providing relief from symptoms associated with disorders like irritable bowel syndrome.

Physical and Chemical Properties Analysis

Physical Properties

Dexloxiglumide is typically presented as a white to off-white powder. It has moderate solubility in water and is stable under normal laboratory conditions.

Chemical Properties

  • Melting Point: The melting point of Dexloxiglumide is approximately 120-125 °C.
  • pH Stability: It exhibits stability across a range of pH levels but should be stored away from extreme conditions to maintain integrity.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize Dexloxiglumide's purity and confirm its structure after synthesis.

Applications

Dexloxiglumide has been explored for various scientific uses:

  • Gastrointestinal Disorders: Its primary application lies in treating disorders characterized by excessive gastrointestinal motility or secretion.
  • Research Tool: It serves as a valuable tool in research settings for studying cholecystokinin signaling pathways and their role in gastrointestinal physiology.
  • Potential Therapeutic Agent: Ongoing clinical trials aim to establish its efficacy and safety profile for broader therapeutic applications beyond gastrointestinal disorders.

Properties

CAS Number

119817-90-2

Product Name

Dexloxiglumide

IUPAC Name

(4R)-4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid

Molecular Formula

C21H30Cl2N2O5

Molecular Weight

461.4 g/mol

InChI

InChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27)/t18-/m1/s1

InChI Key

QNQZBKQEIFTHFZ-GOSISDBHSA-N

SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

Dexloxiglumide; CR-2017; CR2017; CR 2017.

Canonical SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Isomeric SMILES

CCCCCN(CCCOC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.